molecular formula C30H57FSn B14188503 fluoro-bis[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]-[(1R,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]stannane

fluoro-bis[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]-[(1R,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]stannane

Cat. No.: B14188503
M. Wt: 555.5 g/mol
InChI Key: MCBRTCBJXDDYOX-MJFNXERZSA-M
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Description

Fluoro-bis[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]-[(1R,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]stannane is a complex organotin compound Organotin compounds are characterized by the presence of tin (Sn) atoms bonded to carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of fluoro-bis[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]-[(1R,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]stannane typically involves the reaction of organotin halides with fluoro-cyclohexyl derivatives. The reaction conditions often require:

    Solvents: Non-polar solvents like hexane or toluene.

    Temperature: Controlled temperatures ranging from -10°C to 25°C.

    Catalysts: Lewis acids such as aluminum chloride (AlCl3) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve:

    Batch Reactors: For controlled synthesis and high purity.

    Continuous Flow Reactors: For large-scale production, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Fluoro-bis[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]-[(1R,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]stannane undergoes various chemical reactions, including:

    Oxidation: Reacts with oxidizing agents like hydrogen peroxide (H2O2) to form tin oxides.

    Reduction: Can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Undergoes nucleophilic substitution reactions with halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), temperature around 50°C.

    Reduction: Lithium aluminum hydride (LiAlH4), temperature around 0°C.

    Substitution: Halides like bromine (Br2), temperature around 25°C.

Major Products

    Oxidation: Tin oxides and fluoro-cyclohexyl derivatives.

    Reduction: Tin hydrides and cyclohexyl derivatives.

    Substitution: Fluoro-cyclohexyl halides and tin halides.

Scientific Research Applications

Fluoro-bis[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]-[(1R,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]stannane has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a bioactive compound in antimicrobial studies.

    Medicine: Explored for its potential in drug delivery systems due to its unique structure.

    Industry: Utilized in the production of specialty polymers and materials.

Mechanism of Action

The mechanism of action of fluoro-bis[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]-[(1R,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]stannane involves:

    Molecular Targets: Interacts with cellular membranes and proteins.

    Pathways Involved: Modulates enzymatic activities and cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Tri-n-butyltin chloride: Another organotin compound with different alkyl groups.

    Di-n-octyltin dichloride: Features longer alkyl chains compared to the cyclohexyl groups.

Uniqueness

Fluoro-bis[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]-[(1R,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]stannane is unique due to its:

    Fluoro Groups: Enhances its reactivity and potential bioactivity.

    Cyclohexyl Groups: Provides steric hindrance, affecting its chemical behavior and interactions.

Properties

Molecular Formula

C30H57FSn

Molecular Weight

555.5 g/mol

IUPAC Name

fluoro-bis[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]-[(1R,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]stannane

InChI

InChI=1S/3C10H19.FH.Sn/c3*1-8(2)10-6-4-9(3)5-7-10;;/h3*6,8-10H,4-5,7H2,1-3H3;1H;/q;;;;+1/p-1/t9-,10+;2*9-,10-;;/m000../s1

InChI Key

MCBRTCBJXDDYOX-MJFNXERZSA-M

Isomeric SMILES

C[C@@H]1CC[C@H]([C@@H](C1)[Sn]([C@@H]2C[C@@H](CC[C@H]2C(C)C)C)([C@@H]3C[C@@H](CC[C@@H]3C(C)C)C)F)C(C)C

Canonical SMILES

CC1CCC(C(C1)[Sn](C2CC(CCC2C(C)C)C)(C3CC(CCC3C(C)C)C)F)C(C)C

Origin of Product

United States

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